1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

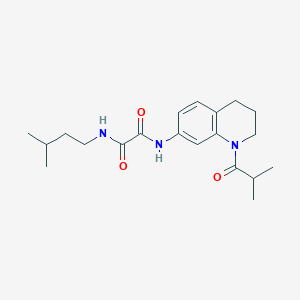

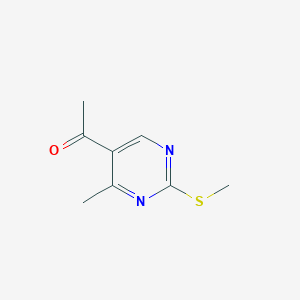

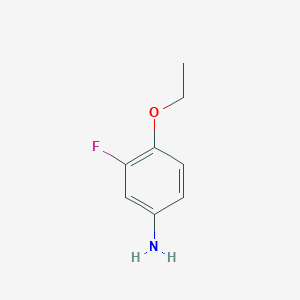

1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 . It is also known by other synonyms such as Ethanone, 1-[4-methyl-2-(methylthio)-5-pyrimidinyl]- .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis

This compound is a white needle-like crystal . It has a melting point of 82-83 °C and a predicted boiling point of 315.2±22.0 °C . The predicted density is 1.19±0.1 g/cm3 . The pKa is predicted to be -0.51±0.29 .Applications De Recherche Scientifique

1. Synthesis of Antifungal Agents

In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone is involved in the process. The compound plays a key role in setting the relative stereochemistry during the addition of a pyrimidine derivative. This synthesis process, including diastereoselection and stereochemistry establishment, demonstrates the importance of this compound in developing potent antifungal medications (Butters et al., 2001).

2. Antimicrobial and Antitumor Activities

A series of pyrimidinones, including derivatives of this compound, have been evaluated for their antimicrobial and antitumor activities. Some of these compounds exhibited moderate activity against bacterial and fungal strains and showed promising cytotoxic activities against human tumor cell lines. This highlights their potential in developing new antimicrobial and anticancer agents (Edrees et al., 2010).

3. Development of Heterocyclic Chalcone Dyes

This compound has been used in the synthesis of novel heterocyclic chalcone dyes. These dyes, derived from thieno[2,3-d]pyrimidine, have applications in creating various hues on polyester fibers. The study of their spectral characteristics and colorimetric assessment underscores the compound's utility in textile dyeing and coloration processes (Ho & Yao, 2013).

4. Insecticidal Applications

Pyrazole-based tetrahydropyrimidine derivatives, including this compound, have been synthesized and evaluated for their insecticidal activities. Some of these compounds showed 100% mortality against agricultural pests like Nilaparvata lugens and Mythimna separata, highlighting their potential use in pest control (Halim et al., 2020).

5. Photokinetics in DNA Lesion Studies

The compound's derivatives are part of the photolesions formed from pyrimidine bases in DNA. They have been studied for their photophysical and photochemical properties, providing insights into DNA damage and repair mechanisms. This research is crucial for understanding the effects of UV radiation on DNA and developing strategies to mitigate DNA damage (Ryseck et al., 2013).

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-(4-methyl-2-methylsulfanylpyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-5-7(6(2)11)4-9-8(10-5)12-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNMYESMZCJSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)

![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2745884.png)